1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone
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Overview
Description
1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with ketones under acidic or basic conditions to form the quinoline core. Subsequent steps may involve alkylation and acylation reactions to introduce the ethyl and ethanone groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core properties but lacks the additional functional groups.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity and biological activity.
Aniline Derivatives: Compounds with aniline as a core structure but different substituents.
Uniqueness
1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[(3S)-4-anilino-2-ethyl-3-methyl-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O/c1-4-18-14(2)20(21-16-10-6-5-7-11-16)17-12-8-9-13-19(17)22(18)15(3)23/h5-14,18,20-21H,4H2,1-3H3/t14-,18?,20?/m1/s1 |
InChI Key |
OKVUYXINBKFLCD-FHTBDLFWSA-N |
Isomeric SMILES |
CCC1[C@H](C(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3)C |
Canonical SMILES |
CCC1C(C(C2=CC=CC=C2N1C(=O)C)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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